![molecular formula C19H17NO5 B12006904 2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione CAS No. 32372-78-4](/img/structure/B12006904.png)
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1H-Isoindol-1,3(2H)-dion ist eine komplexe organische Verbindung mit der Summenformel C19H17NO5. Sie ist bekannt für ihre einzigartige Struktur, die einen Isoindol-Kern und eine Dimethoxyphenylgruppe beinhaltet. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse .
Vorbereitungsmethoden
Die Synthese von 2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1H-Isoindol-1,3(2H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Kondensation von 3,4-Dimethoxybenzaldehyd mit einem geeigneten Amin zur Bildung eines Zwischenprodukts, das anschließend cyclisiert wird, um den Isoindol-Kern zu erzeugen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie p-Toluolsulfonsäure . Industrielle Produktionsverfahren können ähnliche Schritte umfassen, sind jedoch für die großtechnische Synthese optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1H-Isoindol-1,3(2H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Ketongruppe in einen Alkohol umwandeln.
Wissenschaftliche Forschungsanwendungen
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1H-Isoindol-1,3(2H)-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird derzeit erforscht, ob es als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann, einschließlich neurodegenerativer Erkrankungen und Krebs.
Wirkmechanismus
Der Wirkmechanismus von 2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1H-Isoindol-1,3(2H)-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, die Aktivität bestimmter Enzyme und Rezeptoren, wie z. B. des Dopaminrezeptors D2, zu modulieren. Es kann auch die Aggregation von β-Amyloid-Proteinen hemmen, was im Zusammenhang mit der Alzheimer-Krankheit relevant ist .
Analyse Chemischer Reaktionen
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Wirkmechanismus
The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, such as the dopamine receptor D2. It may also inhibit the aggregation of β-amyloid proteins, which is relevant in the context of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1H-Isoindol-1,3(2H)-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3,4-Dimethoxyphenethylamin: Diese Verbindung teilt die Dimethoxyphenylgruppe, hat jedoch eine andere Kernstruktur und biologische Aktivität.
Isoindolin-1,3-dion-Derivate: Diese Verbindungen haben einen ähnlichen Isoindol-Kern, können sich aber in ihren Substituenten und ihren Gesamteigenschaften unterscheiden
Eigenschaften
CAS-Nummer |
32372-78-4 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-[3-(3,4-dimethoxyphenyl)-3-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO5/c1-24-16-8-7-12(11-17(16)25-2)15(21)9-10-20-18(22)13-5-3-4-6-14(13)19(20)23/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
HNYFHAGCGVBMIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)
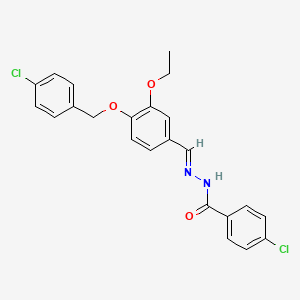
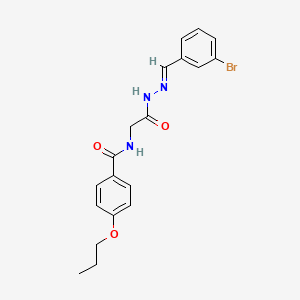
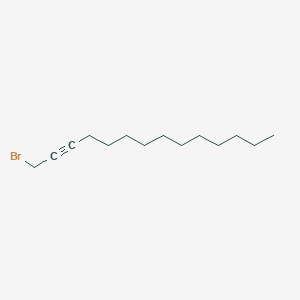

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)
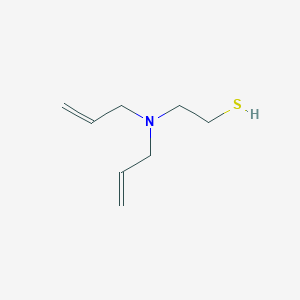

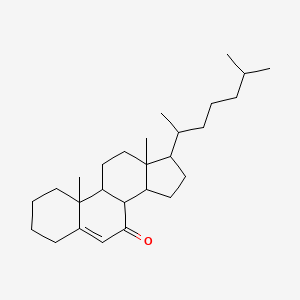

![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

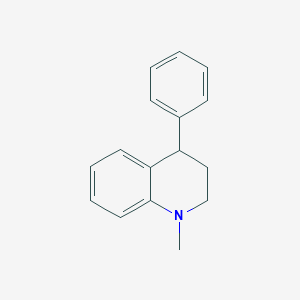
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)
